1H-Imidazole-1,2-diamine
Overview
Description
1H-Imidazole-1,2-diamine is a heterocyclic organic compound that features an imidazole ring with two amino groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-1,2-diamine can be synthesized through several methods. One common approach involves the Debus–Radziszewski imidazole synthesis, which is a multi-component reaction using a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . Another method involves the cyclization of amines with dicarbonyl compounds under acidic conditions or heating .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. For example, the reaction of amidoximes with enones in the presence of an iron catalyst and iodine at elevated temperatures has been reported as an effective method . Additionally, environmentally friendly methods using deep eutectic solvents have been developed for the synthesis of imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1H-Imidazole-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. These interactions can modulate the activity of biological targets, leading to various therapeutic effects .
Comparison with Similar Compounds
1H-Imidazole-1,2-diamine can be compared with other similar compounds, such as:
1H-Imidazole-2,4-diamine: This compound has similar chemical properties but differs in the position of the amino groups, which can affect its reactivity and biological activity.
1,2,4-Triazole: Another heterocyclic compound with similar applications but a different ring structure, leading to distinct chemical and biological properties.
Benzimidazole: A fused ring system that shares some chemical properties with imidazoles but has unique applications in medicinal chemistry.
Properties
IUPAC Name |
imidazole-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-3-6-1-2-7(3)5/h1-2H,5H2,(H2,4,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABGCQXXYNDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570255 | |
Record name | 1H-Imidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52534-90-4 | |
Record name | 1H-Imidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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